
Cinnamyl bromide
Overview
Description
Cinnamyl bromide, also known as 3-bromo-1-phenylpropene, is an organic compound with the molecular formula C9H9Br. It is a light yellow to beige crystalline solid with a low melting point. This compound is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl bromide can be synthesized through several methods:
From Cinnamyl Alcohol: One common method involves the reaction of cinnamyl alcohol with hydrogen bromide in cold acetic acid or with phosphorus tribromide in boiling benzene.
Using N-Bromosuccinimide: Another method involves the bromination of 3-phenylpropene or 1-phenylpropene using N-bromosuccinimide.
Industrial Production Methods: In an industrial setting, this compound is typically produced by the bromination of cinnamyl alcohol using triphenylphosphine and bromine in acetonitrile. The reaction mixture is then distilled to obtain the product .
Chemical Reactions Analysis
Cinnamyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in such processes under appropriate conditions.
Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Addition Reactions: Reagents such as hydrogen bromide and halogens can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as cinnamyl alcohol, cinnamyl cyanide, and cinnamyl amines can be formed.
Addition Products: Addition of halogens can lead to dihalo derivatives.
Scientific Research Applications
Organic Synthesis
Cinnamyl bromide serves as an important building block in organic synthesis, particularly in cross-coupling reactions. A notable application is its use in transition-metal-free cross-coupling reactions with aryl- and vinylboronic acids. This method allows for the formation of various allylated products under mild conditions, which is advantageous for synthesizing complex organic molecules without the need for expensive transition metals .
Key Reactions
- Cross-Coupling Reactions : this compound can react with boronic acids in the presence of inorganic bases like KF or Cs2CO3 to yield products such as (E)-3-(4-benzyloxyphenyl)-1-phenyl-1-propene with moderate to good yields .
- Formation of Heterocycles : this compound has been explored for synthesizing heterocyclic compounds through base-mediated thermal reactions, leading to significant improvements in yield compared to previous methods .
Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly due to its structural similarity to bioactive compounds. Its derivatives have been investigated for their biological activities, including antifungal and anticancer properties.
Case Studies
Material Science
In material science, this compound can be utilized in the synthesis of polymers and functional materials. Its ability to undergo various chemical transformations makes it a valuable monomer for creating new materials with tailored properties.
Applications
- Polymer Synthesis : this compound can be polymerized to form materials with specific mechanical and thermal properties. The incorporation of cinnamyl units into polymer backbones can enhance the functionality of the resulting materials.
- Functional Coatings : The reactivity of this compound allows for its use in developing coatings with antimicrobial properties or other functional attributes suitable for industrial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of cinnamyl bromide involves its ability to act as an alkylating agent. It can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property makes it useful in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Cinnamyl bromide can be compared with other similar compounds such as cinnamyl chloride and cinnamyl iodide:
Cinnamyl Chloride: Similar to this compound but with a chlorine atom instead of bromine. It is less reactive due to the lower electronegativity of chlorine.
Cinnamyl Iodide: Contains an iodine atom, making it more reactive than this compound due to the higher electronegativity of iodine.
Uniqueness: this compound is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its reactivity is higher than cinnamyl chloride but lower than cinnamyl iodide, providing a good compromise for various chemical reactions .
Biological Activity
Cinnamyl bromide, an organic compound derived from cinnamon, has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and research findings related to this compound, highlighting its potential therapeutic applications.
This compound (C9H9Br) is an allylic bromide that can be synthesized through the bromination of cinnamyl alcohol or by reacting cinnamon oil with bromine. Its structure consists of a benzene ring attached to a propenyl group, which contributes to its reactivity and biological properties.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .
- Anticancer Potential : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, certain synthesized isatin derivatives containing cinnamyl groups displayed notable anticancer activity against human colon cancer (Colo 205) and glioma (C6) cell lines .
- Antitubercular Activity : Cinnamyl derivatives have been evaluated for their antitubercular properties, showing promising results against Mycobacterium tuberculosis. Certain compounds demonstrated better activity than the standard drug Ethambutol .
Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods. The results indicated that compounds derived from this compound exhibited lower MIC values compared to controls, suggesting enhanced antibacterial properties due to structural modifications.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 25 | E. coli |
Cinnamyl Derivative A | 15 | S. aureus |
Cinnamyl Derivative B | 10 | B. subtilis |
Anticancer Activity
In another study focused on anticancer activity, synthesized N-cinnamyl-substituted isatin derivatives were tested on multiple cancer cell lines. Compound 3l exhibited significant cytotoxicity, particularly in C6 glioma cells, with an IC50 value indicating potent activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3l | C6 Glioma | 12 |
3l | Colo 205 | 18 |
Control | Non-cancerous CHO | >50 |
The biological activity of this compound is attributed to its ability to interact with cellular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Cinnamyl derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Certain studies suggest that cinnamyl compounds can trigger apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing cinnamyl bromide with high purity and yield?
this compound is commonly synthesized via an SN1 mechanism using benzyl alcohols and HBr in ether. White and Fife demonstrated that combining benzyl alcohol derivatives with HBr in anhydrous ether at 0–5°C yields rearranged allylic bromides (e.g., m- and p-substituted cinnamyl bromides) with minimal side products . For unsubstituted this compound, Hirabe et al. reported analogous conditions using stoichiometric HBr and controlled temperature to suppress polymerization . Purification typically involves distillation under reduced pressure (e.g., 60–80°C at 10–15 mmHg) to isolate the product.
Q. How can nucleophilic substitution reactions with this compound be optimized for regioselectivity?
In SN2 reactions, steric hindrance at the β-position of this compound often leads to α-substitution. For example, hydrazine monohydrate (30 equivalents) reacts with this compound in THF at room temperature to yield cinnamyl hydrazine (38) without disubstitution byproducts . For β-selectivity, copper-catalyzed allylic alkylation with organozinc reagents (e.g., diethylzinc) in THF at -60°C achieves 93% regioselectivity and 86% enantioselectivity using phosphoramidite ligands .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- HPLC : A C18 column (e.g., COSMOSIL 5C18-MS-II) with UV detection at 254 nm resolves this compound (retention time ~23 min) from impurities .
- GC-MS : Used to monitor reaction progress and identify byproducts like cinnamyl alcohol or chloride during quenching .
- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 6.5–6.7 (m, vinyl protons), δ 4.7–4.9 (d, allylic CH₂Br) .
Advanced Research Questions
Q. How can enantioselective C–C bond formation be achieved using this compound?
Copper-catalyzed asymmetric allylic alkylation with this compound and dialkylzinc reagents (e.g., diethylzinc) in THF at -60°C yields chiral hydrocarbons with up to 86% enantiomeric excess (ee). Key factors include:
- Ligand design : Phosphoramidite ligands (e.g., L17) enhance stereocontrol by coordinating to copper .
- Solvent effects : Diglyme or THF stabilizes intermediates, improving regioselectivity (84–93%) .
- Substrate scope : Substituted cinnamyl bromides (e.g., para-methoxy) retain high ee, but steric bulk reduces selectivity .
Q. What strategies resolve contradictions in mechanistic studies of this compound reactions?
Conflicting data on SN1 vs. SN2 pathways can arise from solvent polarity and leaving-group stability. For example:
- SN1 dominance : In polar solvents (e.g., ether), oxonium ion intermediates form, favoring rearrangement products .
- SN2 dominance : Non-polar solvents (e.g., THF) and bulky nucleophiles (e.g., organozinc) promote direct substitution . Quenching experiments with sulfuric acid (1 M) instead of NH₄Cl minimize post-reaction substitutions, aiding mechanistic clarity .
Q. How do substituents on this compound impact reactivity in cross-coupling reactions?
Palladium-catalyzed cross-coupling with triorganoindium reagents shows:
- Electrophilic partners : this compound reacts with arylindium complexes to yield stilbene derivatives (75–88% yield) .
- Substituent effects : Para-halogenated cinnamyl bromides (e.g., Br, Cl) maintain reactivity, while electron-donating groups (e.g., -OMe) reduce electrophilicity, requiring adjusted catalysts .
Q. Methodological Considerations
Q. How to mitigate byproduct formation during this compound synthesis?
- Temperature control : Maintain <5°C during HBr addition to suppress polymerization .
- Purification : Use silica gel chromatography (hexane:EtOAc 9:1) or fractional distillation to separate allylic bromides from diastereomers .
Q. What are the limitations of current enantioselective methods with this compound?
- Substrate constraints : Highly substituted allylic bromides (e.g., cyclic analogs) exhibit poor enantioselectivity (<50% ee) due to steric clashes .
- Ligand limitations : Phosphoramidites require tailored modifications for non-cinnamyl substrates, necessitating iterative ligand screening .
Properties
IUPAC Name |
[(E)-3-bromoprop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROFEVDCUGKHD-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-24-9 | |
Record name | Cinnamyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4392-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnamyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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